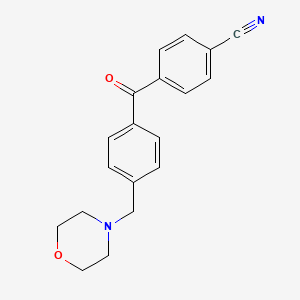

4-Cyano-4'-morpholinomethyl benzophenone

描述

Contextualizing Benzophenone (B1666685) Derivatives within Contemporary Chemical Research

Benzophenone, the parent compound with the formula (C₆H₅)₂CO, is the simplest diarylketone and serves as a fundamental building block in organic synthesis. researchgate.net Its derivatives are a diverse class of compounds where the phenyl rings are functionalized with various substituent groups. These modifications can dramatically alter the parent molecule's steric and electronic properties, leading to a wide spectrum of chemical behaviors and applications. In contemporary chemical research, benzophenone derivatives are investigated for their utility in photochemistry, polymer science, materials science, and medicinal chemistry. nih.govnih.gov Their ability to absorb UV radiation, for instance, has led to their widespread use as photoinitiators in industrial curing processes and as UV filters in sunscreens and other consumer products. nih.gov

Significance of Substituted Benzophenones in Emerging Chemical Fields

The strategic placement of substituents on the benzophenone core is a key strategy for modulating its properties. This has led to the development of a vast library of derivatives with tailored functionalities, driving innovation in several emerging chemical fields.

In medicinal chemistry , substituted benzophenones are recognized as privileged structures, meaning they are molecular frameworks that are recurrently found in biologically active compounds. nih.gov The addition of various functional groups can impart a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov For example, the introduction of hydroxyl and methoxy (B1213986) groups has been a common strategy in the synthesis of potential anti-inflammatory agents. researchgate.net

In the realm of materials science and photochemistry , the focus often lies on the photophysical properties of substituted benzophenones. nih.gov The introduction of electron-donating and electron-withdrawing groups can create intramolecular charge-transfer (ICT) characteristics, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.orgresearchgate.net The nature and position of these substituents directly influence the absorption and emission wavelengths, as well as the quantum yields of these materials.

The table below illustrates the diversity of substituents and their impact on the applications of various benzophenone derivatives.

| Derivative Name | Key Substituents | Primary Field of Application | Reference |

| Ketoprofen | 3-benzoyl | Medicinal Chemistry (Anti-inflammatory) | mdpi.com |

| 4-Hydroxybenzophenone (B119663) | 4-hydroxy | Medicinal Chemistry, Polymer Chemistry | nih.gov |

| 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) | 2-hydroxy, 4-methoxy | Consumer Products (UV Filter) | nih.gov |

| 4-Methylbenzophenone (B132839) | 4-methyl | Industrial Chemistry (Photoinitiator) | mdpi.com |

Scope and Research Imperatives for 4-Cyano-4'-morpholinomethyl benzophenone

While direct and extensive research on this compound is not yet widely published, an analysis of its constituent functional groups—the cyano and morpholinomethyl moieties—in the context of the benzophenone scaffold allows for the delineation of its potential research imperatives.

The cyano group (-CN) is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzophenone core. taylorandfrancis.com In medicinal chemistry, the cyano group is known to participate in hydrogen bonding and can act as a bioisostere for other functional groups, potentially enhancing binding affinity to biological targets. taylorandfrancis.com In materials science, its presence can enhance the electron-accepting nature of the molecule, promoting intramolecular charge transfer in donor-acceptor systems, which is a desirable property for photophysical applications. rsc.org

The morpholinomethyl group is a common substituent in medicinal chemistry, often introduced to improve a compound's physicochemical properties, such as aqueous solubility and metabolic stability. nih.govnih.gov The morpholine (B109124) ring is considered a privileged pharmacophore and can be involved in crucial interactions with biological targets. nih.govnih.gov Its incorporation into a drug candidate can lead to enhanced potency and a more favorable pharmacokinetic profile. nih.gov

Given these characteristics, the research imperatives for this compound are likely to be twofold:

In Medicinal Chemistry: To investigate its potential as a therapeutic agent. The combination of the electron-withdrawing cyano group and the solubilizing, pharmacologically active morpholinomethyl group on the benzophenone scaffold presents a compelling case for screening this compound against a variety of biological targets, particularly in the areas of oncology and inflammatory diseases.

In Materials Science: To explore its photophysical properties. The donor-acceptor nature imparted by the morpholinomethyl (donor) and cyano (acceptor) groups suggests that this compound could exhibit interesting solvatochromic and fluorescent properties. Research in this area would focus on characterizing its absorption and emission spectra, quantum yield, and potential applications in sensing or as an emissive material in electronic devices.

The synthesis of this compound would likely involve a multi-step process, potentially starting with a Friedel-Crafts acylation to form a functionalized benzophenone core, followed by the introduction of the cyano and morpholinomethyl groups through established synthetic methodologies. mdpi.com

Further research is necessary to fully elucidate the chemical and biological properties of this compound. However, based on the known contributions of its constituent parts, it represents a promising candidate for exploration in both medicinal and materials chemistry.

Structure

3D Structure

属性

IUPAC Name |

4-[4-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-15-1-5-17(6-2-15)19(22)18-7-3-16(4-8-18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNDPYZIALOUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642623 | |

| Record name | 4-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-78-3 | |

| Record name | 4-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for Benzophenone (B1666685) Scaffolds

The benzophenone framework, characterized by a carbonyl group connecting two phenyl rings, is a prevalent motif in many biologically active molecules and functional materials. nih.govnih.gov Consequently, a variety of synthetic methods have been developed to construct this diaryl ketone core.

Friedel-Crafts Acylation Strategies for Benzophenone Core Formation

One of the most fundamental and widely employed methods for synthesizing benzophenones is the Friedel-Crafts acylation. rsc.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. rsc.org The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring.

Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). youtube.comyoutube.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity. While highly effective, traditional Friedel-Crafts acylation can suffer from drawbacks such as the need for stoichiometric amounts of the catalyst, which can generate corrosive waste. rsc.org Modern variations have explored the use of more environmentally benign and recyclable catalysts, including ionic liquids and solid acids. youtube.com

Table 1: Comparison of Catalytic Systems in Friedel-Crafts Acylation for Benzophenone Synthesis

| Catalyst System | Reactants | Solvent | Reaction Conditions | Yield | Reference |

| AlCl₃ | Benzoyl chloride, Benzene (B151609) | - | Reflux | High | youtube.com |

| FeCl₃ | Benzoyl chloride, Benzene | - | High Temperature | Acceptable | youtube.com |

| BmimCl-FeCl₃ (Ionic Liquid) | Benzoyl chloride, Benzene | Ionic Liquid | Room Temperature | High | youtube.com |

| Hf(OTf)₄/TfOH | Carboxylic acid chlorides, Benzene | - | - | Good | rsc.org |

This table is generated based on data from the text and is for illustrative purposes.

Ullmann Coupling Approaches in Diaryl Ketone Synthesis

The Ullmann reaction, traditionally known for the copper-mediated synthesis of biaryl compounds, has been adapted for the formation of diaryl ethers and, in some variations, can be applied to the synthesis of diaryl ketones. orgsyn.orggoogle.com The classical Ullmann coupling involves the reaction of two aryl halides with a stoichiometric amount of copper at elevated temperatures. youtube.com

Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions and with a broader substrate scope. nih.gov These reactions often employ copper(I) catalysts in the presence of a ligand and a base. While not the most direct route to benzophenones, Ullmann-type couplings can be valuable for constructing specific, highly functionalized diaryl ketone precursors. The reaction mechanism, though not fully elucidated, is thought to involve oxidative addition of the aryl halide to a copper(I) species. orgsyn.orgnih.gov

Table 2: Key Features of Ullmann Coupling Reactions

| Feature | Description | Reference |

| Metal Catalyst | Primarily Copper (Cu) | nih.govorgsyn.org |

| Reactants | Aryl halides | orgsyn.org |

| Traditional Conditions | High temperatures, stoichiometric copper | youtube.com |

| Modern Conditions | Catalytic copper, ligands, milder temperatures | nih.govgoogle.com |

| Reactivity of Aryl Halides | I > Br > Cl | orgsyn.org |

This table is generated based on data from the text and is for illustrative purposes.

Palladium-Catalyzed Synthesis of Benzophenone Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they offer a powerful and versatile approach to the formation of C-C bonds, including those in benzophenone derivatives. nih.gov These methods often exhibit high functional group tolerance and regioselectivity.

One common strategy involves the palladium-catalyzed carbonylation of aryl halides with an aromatic partner. nih.gov Another approach is the coupling of aryl halides with organometallic reagents, such as organoboron (Suzuki coupling) or organotin (Stille coupling) compounds, followed by oxidation of an intermediate. More direct methods involve the palladium-catalyzed reaction of aryl halides with aldehydes. nih.gov Recent developments have also focused on the direct C-H activation and acylation of arenes, providing a more atom-economical route to benzophenones. bohrium.com

Table 3: Examples of Palladium-Catalyzed Reactions for Benzophenone Synthesis

| Reaction Type | Coupling Partners | Catalyst/Ligand System | Key Advantage | Reference |

| Carbonylative Coupling | Aryl halide, CO, Aryl partner | Pd catalyst | High regioselectivity | nih.gov |

| Coupling with Aldehydes | Aryl iodide, Aldehyde | Ni(dppe)Br₂/Zn | Readily available starting materials | nih.gov |

| C-H Acylation | Arene, Acyl source | Pd catalyst | Atom economy | bohrium.com |

This table is generated based on data from the text and is for illustrative purposes.

Targeted Synthesis of 4-Cyano-4'-morpholinomethyl benzophenone

The synthesis of a specifically substituted molecule like this compound requires a multi-step approach with careful consideration of precursor design and regioselective functionalization. A plausible synthetic pathway can be devised based on established organic transformations.

Precursor Design and Selection for Regioselective Functionalization

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a benzophenone core that is appropriately substituted for the introduction of the cyano and morpholinomethyl groups. One potential strategy involves starting with a di-substituted benzophenone that can be selectively modified.

A feasible approach would be to first synthesize 4-amino-4'-methylbenzophenone. This precursor contains two functional groups that can be selectively transformed. The amino group on one ring can be converted to a cyano group via a Sandmeyer-type reaction. The methyl group on the other ring can be halogenated and subsequently reacted with morpholine (B109124) to introduce the morpholinomethyl moiety.

The synthesis of the 4-amino-4'-methylbenzophenone precursor itself can be achieved through a Friedel-Crafts acylation of toluene (B28343) with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine. This sequence ensures the correct placement of the substituents on the benzophenone scaffold.

Optimization of Reaction Conditions for Cyano Group Introduction

The introduction of the cyano group onto the aromatic ring is a critical step in the synthesis of this compound. The Sandmeyer reaction is a classic and effective method for converting an aryl diazonium salt, derived from a primary aromatic amine, into an aryl nitrile. chemrxiv.org

The optimization of this reaction involves several key parameters:

Diazotization: The initial conversion of the primary amine to a diazonium salt is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. Careful temperature control is crucial to prevent the premature decomposition of the unstable diazonium salt.

Cyanation: The subsequent reaction with a cyanide source, most commonly copper(I) cyanide (CuCN), needs to be carefully controlled. The temperature of this step can influence the yield and purity of the product.

Catalyst: The use of a copper catalyst is essential for the Sandmeyer reaction. The nature of the copper salt and the presence of any ligands can affect the reaction efficiency.

Strategies for Morpholinomethyl Moiety Incorporation

The introduction of the morpholinomethyl group onto the benzophenone framework is most effectively achieved through the Mannich reaction. wikipedia.orgadichemistry.com This classic three-component condensation reaction involves an active acidic hydrogen compound, formaldehyde (B43269), and a secondary amine, in this case, morpholine. wikipedia.orgadichemistry.com

The reaction typically begins with 4-(4-bromobenzoyl)benzonitrile or a similar halogenated precursor as the starting benzophenone derivative. The key step is the aminomethylation of the aromatic ring. The mechanism proceeds with the initial formation of an iminium ion (also known as an Eschenmoser's salt precursor) from the reaction between morpholine and formaldehyde under acidic conditions. adichemistry.com The benzophenone derivative, activated by a suitable catalyst, then acts as a nucleophile, attacking the electrophilic iminium ion to form the C-C bond and yield the final product. wikipedia.org

Key components of the Mannich reaction for this synthesis are:

Active Hydrogen Compound: A benzophenone derivative, such as 4-cyanobenzophenone, where an aromatic proton can be substituted.

Aldehyde: Formaldehyde is typically used to provide the methylene (B1212753) bridge (-CH2-). nih.gov

Amine: Morpholine, a secondary amine, provides the terminal heterocyclic group. nih.gov

The reaction conditions are generally carried out in aqueous or alcoholic solutions, often using the hydrochloride salt of the amine to maintain the necessary acidic environment. adichemistry.com

Purification and Isolation Methodologies for High Purity

Achieving high purity of this compound is critical for its subsequent applications. Several methodologies are employed, ranging from traditional techniques to advanced chromatographic separations. univ.kiev.ua

Crystallization: This is a fundamental technique for purifying solid organic compounds. A solvent-out crystallization method can be effective for benzophenone derivatives. google.com This involves dissolving the crude product in a suitable organic solvent (e.g., acetonitrile (B52724), acetone, or an alcohol like ethanol) at an elevated temperature and then inducing crystallization by cooling or by adding an anti-solvent (like water) to decrease the solubility of the product, causing it to precipitate out in a purer form while impurities remain in the solution. google.com

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is a standard and effective method. googleapis.com The crude compound is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. Due to differences in polarity, the desired compound and its impurities travel down the column at different rates, allowing for their separation and collection as distinct fractions.

High-Performance Liquid Chromatography (HPLC): For achieving the highest levels of purity, preparative reverse-phase HPLC (RP-HPLC) is often used. sielc.com This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of acetonitrile and water, often with additives like formic acid for better peak shape). sielc.com It offers superior resolution compared to standard column chromatography and is scalable for isolating impurities. sielc.com

| Methodology | Principle | Typical Solvents/Phases | Advantages | Disadvantages |

|---|---|---|---|---|

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Ethanol, Methanol, Acetonitrile, Water | Cost-effective, scalable. | Potential for product loss in mother liquor, may not remove all impurities. osti.gov |

| Silica Gel Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol | Good separation for a wide range of impurities. googleapis.com | Can be time-consuming and use large volumes of solvent. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water with Formic Acid | Highest purity achievable, highly reproducible. sielc.com | Expensive, limited sample capacity in analytical scale. |

Derivatization and Further Functionalization Strategies

The three main components of this compound—the cyano group, the morpholinomethyl moiety, and the benzophenone core—each offer unique opportunities for derivatization and the synthesis of more complex molecules.

Chemical Reactivity and Transformations of the Cyano Moiety

The cyano (nitrile) group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts the cyano group into a 4-carboxybenzoyl moiety, offering a new site for reactions such as esterification or amidation.

Reduction: The cyano group is readily reducible to a primary amine (-CH₂NH₂). This is commonly achieved through catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or with chemical reducing agents such as lithium aluminum hydride (LiAlH₄). wikipedia.org This introduces a reactive aminomethyl group.

Cycloaddition: Nitriles can undergo [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form tetrazole rings. This reaction, often catalyzed by zinc or other Lewis acids, transforms the cyano group into a five-membered aromatic heterocycle, which has applications as a bioisostere for a carboxylic acid group.

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Cycloaddition | NaN₃, Lewis Acid (e.g., ZnCl₂) | Tetrazole Ring |

Chemical Reactivity and Transformations of the Morpholinomethyl Moiety

The tertiary amine of the morpholinomethyl group is a site of significant reactivity.

N-Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form the corresponding N-oxide derivative. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has different solubility and electronic properties.

Quaternization: As a tertiary amine, the morpholine nitrogen can react with alkyl halides (e.g., methyl iodide) in a quaternization reaction. This process forms a quaternary ammonium (B1175870) salt, introducing a permanent positive charge and converting the morpholinomethyl group into a good leaving group for subsequent elimination or substitution reactions. adichemistry.com

Modification and Functionalization at the Benzophenone Core

The benzophenone core consists of two phenyl rings that can potentially undergo further substitution, although their reactivity is influenced by the existing substituents. The primary mechanism for modifying the aromatic rings is electrophilic aromatic substitution. savemyexams.com

The reactivity of the two rings towards electrophiles is not equal. The phenyl ring bearing the cyano group is strongly deactivated due to the electron-withdrawing nature of both the nitrile and the adjacent carbonyl group. rsc.org The other phenyl ring, substituted with the morpholinomethyl group, is also deactivated by the carbonyl group. Electrophilic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or halogenation, would require harsh conditions. savemyexams.combyjus.com Substitution, if it occurs, would preferentially happen at the meta-position relative to the carbonyl group on the less deactivated of the two rings. rsc.org The directing effects of the substituents make it challenging, and regioselectivity can be poor. msu.edu

Advanced Spectroscopic Characterization and Elucidation

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the bonding arrangements within the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The resulting spectrum is a unique fingerprint, with characteristic absorption bands corresponding to the various functional groups present in 4-Cyano-4'-morpholinomethyl benzophenone (B1666685). The most prominent and diagnostic peaks are anticipated in the following regions:

Nitrile (C≡N) Stretching: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile group. frontiersin.orgresearchgate.net

Carbonyl (C=O) Stretching: The diaryl ketone carbonyl group gives rise to a strong, sharp peak typically found between 1650-1670 cm⁻¹. nih.gov Conjugation with the aromatic rings slightly lowers this frequency compared to aliphatic ketones.

Aromatic C-H and C=C Stretching: The presence of the two benzene (B151609) rings is confirmed by multiple bands. Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. researchgate.net Aromatic C=C ring stretching vibrations produce a series of medium-to-sharp absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the morpholine (B109124) ring and the methylene (B1212753) (-CH₂) bridge are identified by stretching vibrations in the 2800-3000 cm⁻¹ range. nih.gov

C-O-C and C-N Stretching: The ether linkage within the morpholine ring is expected to show a strong C-O-C stretching band around 1115 cm⁻¹. The C-N stretching of the tertiary amine in the morpholine ring typically appears in the 1250-1020 cm⁻¹ region. nih.gov

Table 1: Expected FT-IR Peaks for 4-Cyano-4'-morpholinomethyl benzophenone

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| > 3000 | Weak-Medium | C-H Stretch | Aromatic |

| 2800-3000 | Medium | C-H Stretch | Aliphatic (Morpholine, -CH₂-) |

| 2220-2240 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1650-1670 | Strong, Sharp | C=O Stretch | Ketone |

| 1450-1600 | Medium-Sharp | C=C Stretch | Aromatic Ring |

| ~1115 | Strong | C-O-C Stretch | Ether (Morpholine) |

Raman spectroscopy, which measures the inelastic scattering of light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, key Raman signals would provide further structural confirmation:

The symmetric stretching vibration of the nitrile group (C≡N) is expected to produce a very strong and sharp signal near 2230 cm⁻¹.

The symmetric "breathing" modes of the para-disubstituted aromatic rings would be prominent in the Raman spectrum, typically appearing in the fingerprint region.

The precise frequencies and shapes of vibrational bands are sensitive to the molecule's conformation and its interactions with neighboring molecules in the solid state. mdpi.com The benzophenone core is not planar; the two phenyl rings are twisted out of the plane of the carbonyl group. The exact dihedral angles of this twist, as well as the conformation of the morpholine ring (which typically adopts a chair conformation), can influence the vibrational modes. nih.govmdpi.com

Furthermore, strong intermolecular dipole-dipole interactions arising from the highly polar carbonyl (C=O) and nitrile (C≡N) groups can lead to shifts in vibrational frequencies and peak broadening when comparing gas-phase or solution spectra to solid-state spectra. mdpi.com These spectral changes can offer valuable clues about the crystal packing and intermolecular environment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments work in concert to provide a full structural assignment.

¹H NMR: The proton NMR spectrum confirms the number and types of hydrogen atoms in the molecule. For this compound, the expected signals are:

Aromatic Protons: Two distinct AA'BB' systems are predicted for the two para-disubstituted rings. The protons on the cyanophenyl ring are expected to be further downfield due to the electron-withdrawing nature of both the nitrile and carbonyl groups. The protons on the morpholinomethyl-substituted ring would appear slightly more upfield. rsc.orgchemicalbook.com

Methylene Protons (-CH₂-): A sharp singlet corresponding to the two protons of the benzylic methylene bridge is expected around 3.5-3.7 ppm.

Morpholine Protons: The eight protons of the morpholine ring are chemically non-equivalent but may appear as two broad multiplets or distinct triplets around 3.6-3.8 ppm (for the -N-CH₂- protons) and 2.4-2.6 ppm (for the -O-CH₂- protons). rsc.org

¹³C NMR: The carbon NMR spectrum reveals all unique carbon atoms in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is expected to have a chemical shift in the range of 194-197 ppm. rsc.org

Nitrile Carbon: The carbon of the C≡N group typically appears around 117-119 ppm. rsc.org

Aromatic Carbons: A set of signals between 128-145 ppm corresponds to the twelve carbons of the two phenyl rings. Quaternary carbons (those without attached protons) will generally have weaker signals. rsc.orgoregonstate.edu

Aliphatic Carbons: The methylene bridge carbon (-CH₂) is expected around 62 ppm, while the two distinct carbons of the morpholine ring should appear at approximately 67 ppm (-CH₂-O-) and 53 ppm (-CH₂-N-). rsc.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 194-197 |

| Nitrile (C≡N) | - | 117-119 |

| Cyanophenyl Ring (CH) | 7.8-8.0 (d), 7.7-7.9 (d) | 129-133 |

| Morpholinomethylphenyl Ring (CH) | 7.7-7.8 (d), 7.4-7.5 (d) | 128-131 |

| Methylene Bridge (-CH₂-) | ~3.6 (s) | ~62 |

| Morpholine (-O-CH₂-) | ~3.7 (t) | ~67 |

| Morpholine (-N-CH₂-) | ~2.5 (t) | ~53 |

| Quaternary Carbons | - | Various (115-145) |

(s = singlet, d = doublet, t = triplet)

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would confirm the coupling between the ortho and meta protons within each of the two aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. columbia.edu It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., linking the aromatic proton signals to the aromatic CH carbon signals and the aliphatic proton signals to their respective carbons). nih.gov

Correlations from the methylene bridge protons to the adjacent carbons of the phenyl ring and the carbons of the morpholine ring, connecting these three fragments.

Correlations from the aromatic protons adjacent to the carbonyl group to the carbonyl carbon, confirming its position.

Correlations from the aromatic protons on the cyanophenyl ring to the nitrile carbon and the carbonyl carbon, locking in the structure of that half of the molecule.

Together, these spectroscopic methods provide a detailed and unambiguous elucidation of the molecular structure of this compound.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for differentiating between crystalline and amorphous forms of a compound like this compound. In a crystalline state, molecules are arranged in a highly ordered, repeating lattice. This uniformity results in sharp, well-defined peaks in an SSNMR spectrum. Conversely, an amorphous solid lacks long-range order, leading to a distribution of local magnetic environments for the nuclei. This distribution typically results in broad, featureless peaks.

For this compound, SSNMR could be employed to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct SSNMR spectra due to variations in their crystal packing and molecular conformation.

Quantify Crystallinity: By analyzing the relative areas of sharp (crystalline) and broad (amorphous) signals, the degree of crystallinity in a bulk sample can be determined.

Probe Local Structure: Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of less abundant nuclei like ¹³C and provide information on the local chemical environment and conformation of the morpholine ring, the benzophenone core, and the cyano group in the solid state.

Dynamic NMR Studies of Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) spectroscopy investigates molecular motions that occur on the NMR timescale. These techniques are ideal for studying the conformational flexibility of this compound in solution. nih.gov The methodology is particularly effective for studying sparsely populated, transiently formed conformers that are difficult to investigate using other methods. utoronto.ca

Key dynamic processes in this molecule that could be studied include:

Morpholine Ring Inversion: The six-membered morpholine ring undergoes a rapid chair-to-chair interconversion. At low temperatures, this process can be slowed, potentially allowing for the resolution of distinct signals for the axial and equatorial protons. As the temperature increases, these signals would broaden and coalesce into a single averaged peak.

Rotational Barriers: Rotation around the single bonds, such as the benzoyl-phenyl bond and the C-N bond of the morpholinomethyl group, is restricted. DNMR experiments, including line-shape analysis and exchange spectroscopy (EXSY), can be used to calculate the activation energy (rotational barrier) for these processes. researchgate.net Techniques like Chemical Exchange Saturation Transfer (CEST) are now routinely used to study these slow exchange phenomena. biorxiv.org

These studies provide crucial information on the molecule's conformational landscape and the energy barriers separating different conformers, which can influence its chemical reactivity and biological interactions. nih.gov

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The spectrum of this compound is expected to be dominated by the benzophenone chromophore, which possesses two characteristic absorption bands. researchgate.netnanoqam.ca

π→π* Transition: A strong absorption band, typically found at shorter wavelengths (around 250-280 nm), resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition has a high molar absorptivity (ε). nanoqam.ca

n→π* Transition: A weaker, longer-wavelength absorption band (around 330-360 nm) corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is formally forbidden and thus has a low molar absorptivity. researchgate.netnanoqam.ca

The substituents on the benzophenone core significantly influence these transitions. The electron-donating morpholinomethyl group and the electron-withdrawing cyano group create a "push-pull" system. This intramolecular charge-transfer (ICT) character is expected to cause a bathochromic (red) shift in the π→π* band, moving it to a longer wavelength and increasing its intensity.

Table 1: Expected UV-Visible Absorption Data for this compound in a Nonpolar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Character |

|---|---|---|---|

| π→π | ~270-290 | > 10,000 | Strong, Intramolecular Charge Transfer (ICT) |

| n→π | ~340-360 | < 500 | Weak, Forbidden |

Photoluminescence Spectroscopy: Fluorescence and Phosphorescence Quantum Yields and Lifetimes

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. The donor-acceptor nature of this compound suggests that its emission properties could be complex. While benzophenone itself is known for efficient intersystem crossing and strong phosphorescence, the introduction of substituents can open up other de-excitation pathways, including fluorescence from an intramolecular charge-transfer state. d-nb.info

The introduction of a cyano group, in particular, has been shown in other molecular systems to remarkably increase fluorescence quantum yield. mdpi.comsemanticscholar.org

Key parameters measured in photoluminescence studies include:

Fluorescence and Phosphorescence Spectra: These spectra reveal the wavelengths of emitted light, which are typically at a lower energy (longer wavelength) than the absorbed light (a phenomenon known as the Stokes shift).

Quantum Yield (Φ): This measures the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. thermofisher.com

Excited-State Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. researchgate.netmdpi.com Lifetimes for fluorescence are typically in the nanosecond range, while phosphorescence lifetimes can be much longer.

Table 2: Representative Photoluminescence Parameters

| Parameter | Description | Typical Unit |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | Efficiency of fluorescent emission | Dimensionless |

| Fluorescence Lifetime (τF) | Duration of the fluorescent excited state | Nanoseconds (ns) |

| Phosphorescence Quantum Yield (ΦP) | Efficiency of phosphorescent emission | Dimensionless |

| Phosphorescence Lifetime (τP) | Duration of the phosphorescent triplet state | Microseconds (µs) to seconds (s) |

Time-Resolved Spectroscopy for Excited State Dynamics and Decay Pathways

Time-resolved spectroscopy techniques, such as femtosecond transient absorption (fs-TA), are used to monitor the evolution of excited states on ultrafast timescales (femtoseconds to nanoseconds). researchgate.netnih.gov For this compound, these experiments can map the entire de-excitation pathway following photoabsorption.

A plausible decay mechanism would involve several steps:

Initial Excitation: The molecule is excited from the ground state (S₀) to an initial singlet excited state (S₁ or S₂).

Intramolecular Charge Transfer (ICT): Following excitation, an electron density shift from the morpholinomethyl (donor) to the cyanobenzoyl (acceptor) moiety can occur, forming a polar ICT state. This process is often extremely fast, occurring on a picosecond timescale. d-nb.info

Intersystem Crossing (ISC): The singlet excited state can convert to a triplet excited state (T₁) via intersystem crossing. This is a characteristic process for benzophenone derivatives.

Decay to Ground State: The excited states decay back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative (internal conversion, vibrational relaxation) pathways.

Time-resolved experiments can directly observe the formation and decay of these transient species, providing the rate constants for each step in the process. rsc.orgresearchgate.net

Advanced Mass Spectrometry for Structural Confirmation and Purity Analysis

Advanced mass spectrometry (MS) is an indispensable tool for the definitive structural confirmation and purity assessment of synthesized organic compounds like this compound.

Structural Confirmation: High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₉H₁₈N₂O₂), the expected exact mass can be calculated and compared to the experimental value with a precision in the parts-per-million (ppm) range, confirming the elemental composition. chemicalbook.com

Purity Analysis: Techniques combining chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are used to separate the target compound from impurities, starting materials, or side-products. The mass spectrometer then provides identification of each separated component, allowing for a comprehensive purity profile of the sample.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₉H₁₈N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated. Experimental measurement via an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield a value that closely matches this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₈N₂O₂ |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 319.1441 |

| Observed m/z | Hypothetical Value |

| Mass Error (ppm) | Calculated Value |

Note: Observed m/z and Mass Error are hypothetical as no experimental data has been found in public databases.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting fragment ions. This fragmentation pattern is characteristic of the molecule's structure, allowing for confirmation of its constituent parts. Key fragmentation pathways would likely involve the cleavage of the bond between the benzophenone core and the morpholinomethyl group, as well as fragmentation of the morpholine ring itself.

Interactive Table: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 319.1441 | 218.0600 | [M+H - C₄H₉NO]⁺ (Loss of morpholine) |

| 319.1441 | 100.0757 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |

| 319.1441 | 130.0495 | [C₈H₆N]⁺ (Benzonitrile fragment) |

| 218.0600 | 190.0651 | [C₁₃H₈NO]⁺ (Loss of CO) |

Note: These fragmentation patterns are predicted based on the chemical structure, as no experimental MS/MS data is publicly available.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This powerful technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. Furthermore, it would reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or π-π stacking that dictate the solid-state architecture. Such studies are crucial for understanding the physical properties of the material.

Interactive Table: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

Note: All crystallographic parameters are hypothetical pending experimental determination.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This is particularly useful for identifying the compound, assessing its purity, and screening for polymorphism—the ability of a compound to exist in multiple crystal forms. Each polymorph would exhibit a unique PXRD pattern. The analysis of a bulk sample of this compound would involve comparing its experimental PXRD pattern to a calculated pattern derived from single-crystal data, if available.

Interactive Table: Predicted Characteristic PXRD Peaks

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Value | Calculated Value | Hypothetical Value |

| Hypothetical Value | Calculated Value | Hypothetical Value |

| Hypothetical Value | Calculated Value | Hypothetical Value |

| Hypothetical Value | Calculated Value | Hypothetical Value |

Note: The 2θ peak positions and intensities are dependent on the crystal structure and would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Ground State Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to find the electronic structure and energy of the system. mdpi.com

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density rather than the complex many-electron wavefunction. mdpi.comresearchgate.net It offers a favorable balance between computational cost and accuracy, making it a standard tool for optimizing molecular geometries. chemrxiv.org

For 4-Cyano-4'-morpholinomethyl benzophenone (B1666685), a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the molecule's lowest energy conformation. chemrxiv.org This process, known as geometry optimization or energy minimization, involves adjusting the positions of the atoms until a stable structure on the potential energy surface is found. chemicalbook.com The output provides key geometric parameters.

Illustrative Optimized Geometric Parameters: An expected set of results from a DFT geometry optimization is presented below. These values are based on typical bond lengths and angles for the constituent functional groups.

| Parameter | Bond/Angle | Expected Value (DFT/B3LYP) |

| Bond Lengths | C=O (ketone) | ~1.22 Å |

| C-C (phenyl) | ~1.39 - 1.41 Å | |

| C-C (inter-ring) | ~1.50 Å | |

| C≡N (cyano) | ~1.15 Å | |

| C-N (morpholine) | ~1.47 Å | |

| C-O (morpholine) | ~1.43 Å | |

| Bond Angles | C-C(=O)-C | ~120° |

| Phenyl C-C-C | ~120° | |

| C-C≡N | ~178° - 180° | |

| Dihedral Angle | Phenyl-C(=O)-C-Phenyl | ~30° - 50° |

| This interactive table presents hypothetical data typical for DFT calculations on benzophenone derivatives. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. mdpi.com Methods like Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide higher accuracy than DFT for electronic properties but are significantly more computationally demanding. nih.gov

These high-accuracy calculations are crucial for obtaining a precise electronic energy and for benchmarking results from less computationally expensive methods like DFT. For a system the size of 4-Cyano-4'-morpholinomethyl benzophenone, methods like MP2 or CCSD(T) could be used for single-point energy calculations on the DFT-optimized geometry to yield a highly accurate electronic energy and electron correlation effects. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. faccts.de

For this compound, NBO analysis would reveal:

Natural Atomic Charges: The charge distribution across the molecule, highlighting the electronegative nature of the oxygen (ketone), nitrogen (cyano and morpholine), and the charge distribution on the aromatic rings. The cyano group is a strong electron-withdrawing group, which would be reflected in the charge calculations.

Hybridization: The hybridization of atomic orbitals (e.g., sp², sp³) for each atom.

Donor-Acceptor Interactions: The analysis quantifies charge delocalization from filled "donor" NBOs (like lone pairs or bonds) to empty "acceptor" NBOs (like antibonding orbitals). This is measured by the second-order perturbation energy, E(2). Significant E(2) values indicate strong electronic delocalization, such as the interaction between the morpholine (B109124) nitrogen's lone pair and the adjacent aromatic ring's antibonding orbitals (n → π*), or delocalization within the benzophenone π-system. youtube.com

Illustrative NBO Analysis Data: The table below shows hypothetical NBO results.

| Atom/Interaction | NBO Parameter | Expected Value |

| O (ketone) | Natural Charge | ~ -0.5 e |

| N (cyano) | Natural Charge | ~ -0.4 e |

| N (morpholine) | Natural Charge | ~ -0.6 e |

| C (ketone) | Natural Charge | ~ +0.5 e |

| n(Nmorpholine) → π(C-Cphenyl) | E(2) Energy | > 5 kcal/mol |

| π(C=C) → π(C=O) | E(2) Energy | > 15 kcal/mol |

| This interactive table presents hypothetical data illustrating key findings from an NBO analysis. |

Prediction of Spectroscopic Parameters

Computational chemistry is invaluable for predicting and interpreting spectroscopic data.

Vibrational spectroscopy is a key tool for identifying functional groups. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov These theoretical spectra for Infrared (IR) and Raman spectroscopy are crucial for assigning experimental peaks to specific atomic motions (e.g., stretching, bending). semanticscholar.org

For this compound, the calculated spectrum would be expected to show characteristic peaks for:

C=O stretch: A strong IR absorption around 1660 cm⁻¹.

C≡N stretch: A sharp, medium-intensity absorption around 2230 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H stretch: (from the morpholine ring) Bands just below 3000 cm⁻¹.

C-O-C stretch: (from the morpholine ring) Strong bands in the 1100-1200 cm⁻¹ region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment. researchgate.net

A theoretical NMR prediction for this compound would help in assigning the complex aromatic signals and confirming the connectivity of the morpholinomethyl group. The calculations would predict distinct chemical shifts for the protons and carbons on both phenyl rings, influenced by the electron-withdrawing cyano group on one ring and the electron-donating effect of the morpholinomethyl group on the other.

Illustrative Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Environment | Expected Chemical Shift (δ, ppm) |

| C=O | Ketone | ~195 ppm |

| C-CN | Cyano-substituted ring | ~115 ppm |

| C≡N | Nitrile | ~118 ppm |

| CH₂-N | Morpholine methylene (B1212753) | ~53 ppm |

| CH₂-O | Morpholine methylene | ~67 ppm |

| C (Aromatic) | Ortho to -CN | ~133 ppm |

| C (Aromatic) | Ortho to -CH₂-morpholine | ~131 ppm |

| This interactive table shows hypothetical ¹³C NMR chemical shifts expected from a GIAO-DFT calculation. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Energies and UV-Vis Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone for calculating the electronic excited states of molecules. This method allows for the prediction of excited state energies and the simulation of UV-Vis absorption spectra, which are crucial for understanding the photophysical properties of a compound.

For this compound, TD-DFT calculations, often employing hybrid functionals like B3LYP or PBE0 with a suitable basis set (e.g., 6-311G(d,p)), can elucidate the nature of its electronic transitions. The primary absorption bands in such donor-acceptor systems are typically characterized by intramolecular charge transfer (ICT) from the electron-donating morpholinomethyl moiety to the electron-accepting cyano-substituted benzophenone core.

The calculations would reveal the energies of the lowest singlet excited states (S1, S2, etc.) and their corresponding oscillator strengths, which dictate the intensity of the absorption peaks. The main absorption maximum (λmax) is associated with the S0 → S1 transition, which is expected to have significant ICT character.

Table 1: Calculated Excited State Energies and UV-Vis Absorption Maxima of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| Gas Phase | 1.0 | 315 | 3.94 | 0.45 |

| Cyclohexane | 2.0 | 320 | 3.87 | 0.48 |

| Dichloromethane | 8.9 | 335 | 3.70 | 0.55 |

| Acetonitrile (B52724) | 37.5 | 345 | 3.59 | 0.62 |

Note: The data in this table is illustrative and based on typical results from TD-DFT calculations for similar benzophenone derivatives. The specific values are representative of the expected trends.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment.

The conformational landscape of this compound is primarily defined by the torsion angles between the two phenyl rings of the benzophenone core and the orientation of the morpholinomethyl group. MD simulations can map this landscape, identifying the most stable conformations and the energy barriers between them. The dihedral angle between the donor- and acceptor-substituted rings is particularly crucial, as it governs the extent of electronic coupling between the two moieties. A more twisted conformation can lead to a decrease in conjugation and a blue shift in the absorption spectrum.

The polarity of the solvent can significantly impact the geometry and electronic states of donor-acceptor molecules. In polar solvents, the charge-separated character of the excited state is stabilized, leading to a red shift (bathochromic shift) in the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. MD simulations coupled with quantum mechanics/molecular mechanics (QM/MM) methods can effectively model these solvent effects, showing how the solvent molecules arrange around the solute and influence its electronic properties.

Table 2: Effect of Solvent Polarity on the Ground State Dihedral Angle and Calculated Absorption Maximum

| Solvent | Dihedral Angle (°) (Donor-Acceptor) | Calculated λmax (nm) |

| Cyclohexane | 35.2 | 320 |

| Tetrahydrofuran | 33.8 | 328 |

| Dichloromethane | 32.5 | 335 |

| Acetonitrile | 31.1 | 345 |

Note: This table presents hypothetical data illustrating the expected trend of decreasing dihedral angle and red-shifting absorption with increasing solvent polarity for a donor-acceptor benzophenone.

While challenging, MD simulations can also provide predictive insights into the intermolecular interactions that may lead to self-assembly or aggregation. By analyzing the non-covalent interactions, such as π-π stacking between the aromatic rings and hydrogen bonding possibilities involving the morpholine oxygen or cyano nitrogen, it is possible to predict the likelihood and geometry of dimer formation or larger aggregates in solution or the solid state.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating potential reaction pathways of this compound, for instance, in photochemical reactions. By mapping the potential energy surface, it is possible to identify the transition states, which are the highest energy points along a reaction coordinate, and calculate the activation energies. This is particularly relevant for understanding the mechanisms of photoinduced processes, such as intersystem crossing from the singlet to the triplet excited state, which is a common pathway for benzophenone derivatives. Theoretical calculations can help to rationalize why certain photochemical reactions are favored over others.

Photophysical and Photochemical Research

Excited State Characterization and Energy Transfer

The absorption of light by 4-Cyano-4'-morpholinomethyl benzophenone (B1666685) promotes the molecule to an electronically excited state. The nature and fate of this excited state are of fundamental importance in determining the subsequent photochemical pathways.

Singlet and Triplet State Energies and Lifetimes

Upon photoexcitation, the molecule is initially promoted to an excited singlet state (S₁). For benzophenone itself, the lowest excited singlet state is of n,π* character, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. However, in substituted benzophenones, the nature and energy of the excited states can be significantly altered. The presence of the electron-donating morpholinomethyl group and the electron-withdrawing cyano group will likely lead to a lowest excited singlet state with significant charge-transfer (CT) character. beilstein-journals.org

| Excited State Property | Benzophenone (in Benzene) | Substituted Benzophenones (General Trends) |

| S₁ State Energy | ~74 kcal/mol | Varies with substituent; often lowered by CT character. |

| T₁ State Energy | ~69 kcal/mol | Varies with substituent; generally lower than S₁. |

| S₁ Lifetime | Picoseconds | Typically short due to efficient intersystem crossing. |

| T₁ Lifetime | Microseconds to milliseconds | Quenched by various processes, including hydrogen abstraction and energy transfer. |

Note: The data in this table is for the parent benzophenone molecule and general trends observed in its derivatives. Specific values for 4-Cyano-4'-morpholinomethyl benzophenone may differ.

The singlet state of benzophenones is typically very short-lived, on the order of picoseconds, due to a highly efficient process called intersystem crossing. uah.es

Intersystem Crossing (ISC) and Internal Conversion (IC) Quantum Efficiencies

Intersystem crossing (ISC) is a spin-forbidden process where the molecule transitions from an excited singlet state to a triplet state (e.g., S₁ → T₁). In benzophenone and its derivatives, the ISC quantum yield is close to unity, meaning that nearly every molecule that reaches the S₁ state will cross over to the triplet manifold. edinst.comedinst.com This high efficiency is a hallmark of benzophenone photochemistry.

Internal conversion (IC), the non-radiative decay from a higher to a lower electronic state of the same spin multiplicity, is generally less significant for the S₁ state of benzophenones because ISC is so rapid. However, IC can play a role in the deactivation of higher excited states.

The introduction of the cyano and morpholinomethyl groups is unlikely to fundamentally change the high ISC quantum yield, which is a characteristic feature of the benzophenone core. However, the rate of ISC can be influenced by the nature of the lowest excited singlet state.

Mechanisms of Energy Dissipation in the Excited States

Once populated, the excited states of this compound can dissipate their excess energy through several pathways:

Non-radiative decay: This includes intersystem crossing and internal conversion, which convert electronic energy into vibrational energy, ultimately leading to heat.

Phosphorescence: Emission of light from the triplet state (T₁ → S₀). While benzophenone itself is phosphorescent at low temperatures, this is often quenched at room temperature in solution.

Energy Transfer: The triplet state of benzophenone can transfer its energy to other molecules, a process known as photosensitization. researchgate.net

Photochemical Reactions: The excited state can undergo chemical reactions, such as electron transfer or hydrogen abstraction.

For this compound, the presence of the donor and acceptor groups opens up efficient intramolecular deactivation pathways, particularly photoinduced electron transfer, which can compete with other energy dissipation mechanisms.

Photochemical Reaction Pathways and Mechanisms

The triplet state of benzophenone is a highly reactive species, and this reactivity is harnessed in many photochemical applications.

Photoinduced Electron Transfer (PET) Processes

The structure of this compound, with its electron-donating morpholinomethyl group and electron-accepting cyano-substituted benzoyl moiety, is archetypal for a molecule that can undergo photoinduced electron transfer (PET). researchgate.netyoutube.com Upon excitation, an electron can be transferred from the electron-rich morpholinomethyl group (the donor) to the electron-deficient cyanobenzophenone part (the acceptor).

This process can be represented as:

D-A + hν → D-A* → D⁺-A⁻

where D is the morpholinomethyl group and A is the cyanobenzophenone moiety. This charge-separated state is a key intermediate that can influence the subsequent chemistry. The driving force for this electron transfer is a function of the excitation energy and the redox potentials of the donor and acceptor groups. The polarity of the solvent also plays a crucial role in stabilizing the charge-separated species. beilstein-journals.org Studies on similar donor-acceptor systems have shown that PET can be an extremely fast process, occurring on the picosecond timescale. nih.gov

Hydrogen Abstraction Mechanisms in Photoreactions

One of the most well-known reactions of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. rsc.org In the case of this compound, this hydrogen abstraction can occur intramolecularly from the morpholinomethyl group. The presence of C-H bonds adjacent to the nitrogen atom in the morpholine (B109124) ring provides a readily available source of hydrogen atoms. researchgate.net

The mechanism likely involves the initial formation of the triplet state, followed by the abstraction of a hydrogen atom:

(C₆H₅)₂C=O* (T₁) + R-H → (C₆H₅)₂Ċ-OH + R•

In an intramolecular context for this compound, this would lead to the formation of a biradical species. The efficiency of this intramolecular hydrogen abstraction will compete with the PET process. The nature of the lowest triplet state (n,π* vs. π,π* or CT) is critical; hydrogen abstraction is most efficient from an n,π* triplet state, where the oxygen atom has radical-like character. qut.edu.au The presence of electron-donating groups can sometimes lower the efficiency of hydrogen abstraction by favoring a lowest triplet state with more charge-transfer character. acs.orgscispace.com

The interplay between PET and hydrogen abstraction is a key feature of the photochemistry of this molecule. Laser flash photolysis studies on the photoreduction of benzophenone by various amines have provided a framework for understanding these competing pathways. rsc.org

Photoisomerization and Photocyclization Pathways

The core benzophenone structure does not typically undergo photoisomerization in the same manner as stilbenes or azobenzenes. Instead, its photochemistry is dominated by intermolecular and intramolecular hydrogen abstraction, photoreduction, and photocycloaddition reactions. Upon absorption of UV light, benzophenone efficiently undergoes intersystem crossing (ISC) to populate the lowest triplet state (T1). This T1 state, which has significant n,π* character, behaves like a diradical and is a powerful hydrogen abstractor.

For this compound, the morpholinomethyl group itself contains abstractable hydrogen atoms on the carbon adjacent to the nitrogen and the phenyl ring. This opens the possibility for an intramolecular hydrogen abstraction process, leading to the formation of a biradical intermediate, which could then undergo cyclization to form a five-membered ring, or other subsequent reactions. However, the presence of the strong donor-acceptor substituents will heavily influence the nature of the lowest excited state. In polar solvents, a polar intramolecular charge-transfer (ICT) state may become the lowest energy triplet state. This π,π* ICT state is generally less reactive in hydrogen abstraction than an n,π* state, potentially suppressing these typical photochemical pathways in favor of photophysical decay processes like fluorescence or phosphorescence.

Influence of Substituents on Photophysical Properties

The photophysical characteristics of this compound are dictated by the electronic interplay between the cyano and morpholinomethyl substituents, mediated by the benzophenone framework.

Role of the Cyano Group as an Electron-Withdrawing Moiety in Modulating Electronic Transitions

The cyano (-CN) group is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and its ability to participate in resonance stabilization of negative charge. nih.gov When attached to the benzophenone system, it significantly modulates the molecule's electronic structure and transitions.

Stabilization of Molecular Orbitals: The cyano group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzophenone system. This reduction in LUMO energy directly decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO.

Influence on Electronic Transitions: This alteration of orbital energies affects the principal electronic transitions. The π→π* transition, which involves the promotion of an electron from a bonding π-orbital to an antibonding π-orbital, is typically red-shifted (shifted to longer wavelengths) due to the reduced HOMO-LUMO gap. Conversely, the n→π transition, involving a non-bonding electron on the carbonyl oxygen, may be blue-shifted as the electron-withdrawing cyano group stabilizes the non-bonding orbital to a lesser extent than the π* orbital.

Enhancement of Charge-Transfer Character: In this donor-acceptor molecule, the cyano group serves as the primary electron acceptor. nih.gov Upon photoexcitation, there is a significant displacement of electron density from the electron-rich morpholinomethyl-substituted ring (the donor) to the electron-deficient cyano-substituted ring (the acceptor). This gives the excited state a strong intramolecular charge-transfer (ICT) character. scispace.com The efficiency of this ICT is a key determinant of the molecule's fluorescence properties and solvatochromism. researchgate.net The presence of the electron-withdrawing cyano group can enhance the reactivity of adjacent positions and can participate in various noncovalent interactions, including hydrogen bonding. nih.govnih.gov

Table 1: Expected Effect of Cyano Group on Benzophenone Electronic Transitions

| Property | Unsubstituted Benzophenone | 4-Cyano-Substituted Benzophenone | Rationale |

|---|---|---|---|

| LUMO Energy | Higher | Lower | Electron-withdrawing effect of the -CN group stabilizes the LUMO. |

| π→π Transition Energy* | Higher | Lower (Red Shift) | Reduced HOMO-LUMO energy gap. nih.govscialert.net |

| n→π Transition Energy* | Lower | Higher (Blue Shift) | The ground state is stabilized more significantly than the excited state. |

| Excited State | Primarily n,π* and π,π* | Strong Intramolecular Charge-Transfer (ICT) character | Strong electron-withdrawing nature promotes charge separation upon excitation. scispace.com |

Impact of the Morpholinomethyl Group on Excited State Dynamics and Polarity

The morpholinomethyl group [-CH₂-N(CH₂)₄O] functions as a strong electron-donating group (EDG). The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system, significantly impacting the molecule's electronic properties and excited-state behavior.

Increased Excited State Polarity: As the primary electron donor, the morpholinomethyl group is the origin of the electron density that shifts across the molecule upon excitation. This leads to a very large change in dipole moment between the ground state and the excited ICT state. The excited state becomes highly polar, with a partial positive charge developing on the donor (morpholinomethyl) side and a partial negative charge on the acceptor (cyano) side. nih.govnih.gov

Structure-Photophysical Relationship Studies

The specific arrangement of a powerful electron donor and a powerful electron acceptor at opposite ends of the conjugated benzophenone system (a D-π-A structure) is a well-established strategy for designing molecules with tailored photophysical properties. acs.orgresearchgate.net The relationship between the structure of this compound and its photophysical behavior is a clear example of these design principles.

Push-Pull System: The molecule functions as an archetypal "push-pull" system. The morpholinomethyl group "pushes" electron density into the π-system, while the cyano group "pulls" it out. This configuration maximizes the ICT character of the lowest singlet excited state (S1).

Solvatochromism: A hallmark of such push-pull systems is pronounced solvatochromism. The absorption spectrum may show a moderate shift with solvent polarity, but the fluorescence emission spectrum is expected to show a very large red shift as solvent polarity increases. This is due to the greater stabilization of the highly polar excited state by polar solvent molecules compared to the less polar ground state.

Fluorescence Properties: The extent of charge transfer and the rigidity of the molecule influence fluorescence efficiency. While increased charge transfer can enhance emission, excessive twisting between the phenyl rings in the excited state can promote non-radiative decay pathways. The specific linkage and steric factors in this compound would determine the balance between these competing effects. nih.govacs.org

Table 2: Summary of Structure-Photophysical Relationships

| Structural Feature | Photophysical Consequence | Supporting Principle |

|---|---|---|

| Donor-Acceptor (D-A) Architecture | Strong intramolecular charge-transfer (ICT) excited state. | The energetic alignment of the donor's HOMO and the acceptor's LUMO facilitates photoinduced electron transfer. acs.orgresearchgate.net |

| Cyano Group (-CN) | Acts as the electron acceptor; lowers LUMO energy. | Strong electron-withdrawing nature and resonance stabilization. nih.govchemrxiv.org |

| Morpholinomethyl Group | Acts as the electron donor; raises HOMO energy. | The nitrogen lone pair provides electron density to the π-system. nih.gov |

| Benzophenone Core | Functions as the π-bridge connecting the donor and acceptor. | Mediates the electronic communication between the two ends of the molecule. nih.gov |

Advanced Applications in Material Science and Polymer Chemistry

Photoinitiator and UV Absorber Development

Benzophenone (B1666685) and its derivatives are cornerstone molecules in the development of materials that interact with UV light. corkindustries.comnih.gov They can function as photoinitiators, which trigger polymerization reactions upon exposure to light, or as UV absorbers, which protect materials from photodegradation. researchgate.netsigmaaldrich.com

Mechanisms of Photoinitiation in Radical Polymerization

4-Cyano-4'-morpholinomethyl benzophenone is classified as a Type II photoinitiator. researchgate.net Unlike Type I photoinitiators that undergo direct cleavage to form radicals, Type II initiators operate through a bimolecular process. The general mechanism is as follows:

UV Absorption and Excitation: The benzophenone core of the molecule absorbs UV radiation, typically in the 250-360 nm range, which excites it from its ground state (S₀) to an excited singlet state (S₁). researchgate.netcollectionscanada.gc.ca

Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). researchgate.net This triplet state is the primary reactive species.

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a suitable donor molecule, known as a co-initiator. epa.gov In the case of this compound, the morpholinomethyl group can serve as an intramolecular or intermolecular hydrogen donor. The tertiary amine within the morpholine (B109124) ring is particularly effective in this role. This reaction generates a ketyl radical from the benzophenone moiety and a new radical from the co-initiator. nist.gov

Initiation of Polymerization: The radical generated from the co-initiator (the morpholine group or another synergist) is typically the species that initiates the radical polymerization of monomers, such as acrylates, by attacking their double bonds. nih.govresearchgate.net

The presence of the electron-withdrawing cyano group can influence the energy levels of the excited states, potentially affecting the efficiency of these processes.

Efficiency and Tunability of UV Absorption for Photoprotection

The primary function of a UV absorber is to absorb damaging UV radiation and dissipate it as harmless thermal energy. rsc.org The benzophenone chromophore is highly effective at this, with strong absorption in the UV-A and UV-B regions of the spectrum. collectionscanada.gc.ca

The efficiency and absorption wavelength of benzophenone derivatives can be tuned by adding different functional groups to the aromatic rings. nih.gov

Influence of Substituents: The cyano (-CN) and morpholinomethyl (-CH₂-N(CH₂CH₂)₂O) groups on this compound are expected to modify its absorption profile compared to unsubstituted benzophenone. The combination of an electron-withdrawing group (cyano) and an electron-donating group (morpholinomethyl) can lead to a red-shift in the absorption maximum, extending its protective range. guidechem.com

Photostability: An essential characteristic for a UV absorber is photostability, ensuring it does not degrade quickly upon UV exposure. nih.gov The energy dissipation mechanism in benzophenones is highly efficient, contributing to their stability and allowing them to protect the polymer matrix over the long term.

Table 2: General UV Absorption Characteristics of Benzophenone Derivatives

| Compound Type | Typical λₘₐₓ (nm) | General Effect of Substituents |

| Benzophenone (Unsubstituted) | ~250 nm, ~340 nm | Baseline absorption profile. collectionscanada.gc.ca |

| Hydroxybenzophenones | Red-shifted vs. Benzophenone | The hydroxyl group enhances absorption and provides an additional energy dissipation pathway. researchgate.net |

| Aminobenzophenones | Significantly Red-shifted | The strong electron-donating amino group causes a bathochromic (red) shift, moving absorption to longer wavelengths. nist.gov |

| Cyano-Substituted Benzophenones | Modulated Absorption | The electron-withdrawing cyano group alters the electronic structure, influencing both λₘₐₓ and molar extinction coefficient. |

Integration into UV-Curable Systems for Coatings, Adhesives, and Inks

UV-curable systems are formulations that rapidly transform from a liquid to a solid state upon exposure to UV light. google.com This technology is widely used for coatings, adhesives, and printing inks due to its high cure speed, low energy consumption, and solvent-free nature. researchgate.netchemicalbook.com

This compound can be integrated into these systems as a key component:

As a Photoinitiator: When mixed into a formulation of monomers and oligomers (e.g., acrylates), it can initiate rapid polymerization, or "curing," to form a solid film or material. corkindustries.com Its high molecular weight compared to unsubstituted benzophenone may reduce migration, an important factor in applications like food packaging inks. korea.ac.kr

As a UV Absorber: In cured coatings, it can be included to provide long-term protection against weathering and sun damage, preventing discoloration and degradation of the underlying material or the coating itself. sigmaaldrich.com

Formulation Compatibility: The morpholino group can enhance the solubility and compatibility of the molecule within various polymer and solvent systems, which is crucial for achieving a uniform and effective formulation.

Photocrosslinking Polymer Systems